molecular formula C8H17NO2 B1611338 4-(2-Methoxyethoxy)piperidine CAS No. 70978-88-0

4-(2-Methoxyethoxy)piperidine

Cat. No.: B1611338
CAS No.: 70978-88-0
M. Wt: 159.23 g/mol
InChI Key: KTXVOCUROHMWQP-UHFFFAOYSA-N
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Description

4-(2-Methoxyethoxy)piperidine is a chemical compound with the molecular formula C8H17NO2 It is a piperidine derivative, characterized by the presence of a 2-methoxyethoxy group attached to the piperidine ring

Scientific Research Applications

4-(2-Methoxyethoxy)piperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of piperidine-based biological activities.

    Industry: The compound is used in the production of various chemical intermediates and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxyethoxy)piperidine typically involves the reaction of piperidine with 2-methoxyethanol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the 2-methoxyethanol, followed by nucleophilic substitution on the piperidine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methoxyethoxy)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different piperidine derivatives.

    Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized piperidine derivatives.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethoxy)piperidine involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-(2-Methoxyethoxy)methylpiperidine
  • 4-(2-Methoxyethoxy)phenylpiperidine
  • 4-(2-Methoxyethoxy)ethylpiperidine

Comparison: 4-(2-Methoxyethoxy)piperidine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for distinct applications in research and industry.

Properties

IUPAC Name

4-(2-methoxyethoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-10-6-7-11-8-2-4-9-5-3-8/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXVOCUROHMWQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10554423
Record name 4-(2-Methoxyethoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10554423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70978-88-0
Record name 4-(2-Methoxyethoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10554423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-methoxyethoxy)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of N-acetyl-4-hydroxypiperidine (30.5 g.) in dimethylformamide (200 ml.) was added dropwise to a stirred suspension of sodium hydride (11.26 g., 50% dispersion in mineral oil) in dimethylformamide (300 ml.) under an atmosphere of nitrogen. The reaction temperature was kept below 30° C. by external cooling and, after the addition was complete, stirring was continued for a further 11/4 hours. A solution of 1-bromo-2-methoxyethane (32.6 g.) in dimethylformamide (100 ml.) was then added dropwise with external cooling, and the resulting clear solution was stirred at room temperature overnight. The reaction mixture was then evaporated in vacuo, the residue partitioned between water and chloroform, the organic extracts dried (Na2SO4) and evaporated to leave a crude residue (16.1 g.). The above aqueous phase was saturated with sodium chloride, further extracted with chloroform, and the organic phase was dried (Na2SO4), and evaporated to leave a further residue (9.2 g.). This residue was combined with the original residue and heated on a steam bath overnight with hydrochloric acid (243 ml., 2N). The reaction mixture was extracted with chloroform to remove residual mineral oil, the aqueous phase concentrated, basified with sodium hydroxide (pH 12), then reextracted with chloroform. The organic extracts were washed with brine, dried (Na2SO4) and evaporated to leave 4-(2-methoxyethoxy)piperidine (8.3 g.). A sample of this product in ethyl acetate was converted to the oxalate salt by the addition of ethereal oxalic acid followed by recrystallization from ethanol, the oxalate having an m.p. of 86°-88° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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